molecular formula C55H87N19O11 B611623 VAL-201 CAS No. 957791-38-7

VAL-201

Cat. No. B611623
M. Wt: 1190.423
InChI Key: OCAUTAUXGFCFEB-MGFBIKGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VAL-201 is an androgen receptor antagonist potentially for the treatment of prostate cancer.

Scientific Research Applications

1. Epilepsy Treatment

VAL-201, also known as valproic acid or sodium valproate, has been extensively studied for its efficacy in treating various types of epilepsy. It has demonstrated effectiveness in adults and children for managing generalized seizures (absence, tonic-clonic, myoclonic), partial seizures (simple, complex, secondarily generalized), and compound/combination seizures. Valproic acid's efficacy is comparable to carbamazepine, phenytoin, and phenobarbital for generalised and partial seizures and ethosuximide for absence seizures (Davis, Peters, & McTavish, 1994).

2. Neurological Research

Studies have investigated the neuropsychological effects of valproic acid, especially in the context of brain injury. It has been evaluated for its safety and impact on cognitive function, highlighting its potential as a cognitively safe antiepileptic drug (Dikmen et al., 2000).

3. Cancer Treatment

Research on VAL-201 has extended into cancer therapy, particularly in the treatment of pancreatic cancer. For instance, an extract of Viscum album [L.] (VaL) was examined for its overall survival benefit in patients with locally advanced or metastatic pancreatic cancer, showing significant prolongation of survival (Tröger et al., 2013).

4. Mood Stabilization and Neurogenesis

Valproate has been studied for its mood-stabilizing properties and its ability to stimulate neurogenesis from stem cells. This finding is particularly relevant for the treatment of bipolar disorder and highlights valproate's potential in promoting the formation of GABAergic neurons (Laeng et al., 2004).

5. Neuroprotection

VAL-201 has been evaluated for its neuroprotective effects, particularly in models of cerebral ischemia. Studies suggest that it can reduce brain damage and improve functional outcomes, possibly through mechanisms involving histone deacetylase inhibition and heat shock protein induction (Ren et al., 2004).

properties

CAS RN

957791-38-7

Product Name

VAL-201

Molecular Formula

C55H87N19O11

Molecular Weight

1190.423

IUPAC Name

(S)-1-(acetyl-L-prolyl-L-prolyl)-N-((S)-1-((S)-2-(((S)-1-(((S)-1-(((S)-1-(((2S,3S)-1-(((S)-1,6-diamino-1-oxohexan-2-yl)amino)-3-methyl-1-oxopentan-2-yl)amino)-5-guanidino-1-oxopentan-2-yl)amino)-1-oxopropan-2-yl)amino)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)carbamoyl)pyrrolidin-1-yl)-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C55H87N19O11/c1-5-31(2)44(51(82)66-36(45(57)76)13-6-7-19-56)70-47(78)37(14-8-20-62-55(58)59)67-46(77)32(3)65-48(79)38(25-34-27-60-29-63-34)68-49(80)40-15-9-22-72(40)52(83)39(26-35-28-61-30-64-35)69-50(81)41-16-10-23-73(41)54(85)43-18-12-24-74(43)53(84)42-17-11-21-71(42)33(4)75/h27-32,36-44H,5-26,56H2,1-4H3,(H2,57,76)(H,60,63)(H,61,64)(H,65,79)(H,66,82)(H,67,77)(H,68,80)(H,69,81)(H,70,78)(H4,58,59,62)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1

InChI Key

OCAUTAUXGFCFEB-MGFBIKGDSA-N

SMILES

NCCCC[C@@H](C(N)=O)NC([C@H]([C@@H](C)CC)NC([C@H](CCCNC(N)=N)NC([C@H](C)NC([C@H](CC1=CNC=N1)NC([C@H]2N(C([C@H](CC3=CNC=N3)NC([C@H]4N(C([C@H]5N(C([C@H]6N(C(C)=O)CCC6)=O)CCC5)=O)CCC4)=O)=O)CCC2)=O)=O)=O)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VAL-201;  VAL201;  VAL 201

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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